molecular formula C29H32N2O5 B557106 Boc-Gln(Trt)-OH CAS No. 132388-69-3

Boc-Gln(Trt)-OH

Cat. No.: B557106
CAS No.: 132388-69-3
M. Wt: 488.6 g/mol
InChI Key: YEXNCDUSVVLUFM-DEOSSOPVSA-N
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Description

Boc-Gln(Trt)-OH: , also known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of glutamine. These protecting groups prevent unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.

Scientific Research Applications

Chemistry: Boc-Gln(Trt)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an essential reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of specific amino acids in protein function. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors, receptor agonists, and antagonists. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and biologics. It is also employed in the synthesis of cosmetic peptides and functional food ingredients .

Safety and Hazards

Boc-Gln(Trt)-OH is classified as highly hazardous to water. It should be stored at temperatures between -15°C to -25°C .

Mechanism of Action

Target of Action

Boc-Gln(Trt)-OH, also known as Boc-Glutamine(Trityl)-OH, is a derivative of the amino acid glutamine. It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the enzymes involved in peptide bond formation, such as trypsin .

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. The Boc (tert-butyloxycarbonyl) and Trt (trityl) groups are protecting groups that prevent unwanted reactions at the amino and carboxyl groups of the glutamine during peptide synthesis . These protecting groups are removed in the final steps of peptide synthesis, allowing the glutamine to participate in peptide bond formation .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, a process catalyzed by enzymes like trypsin . The specific role of this compound in this pathway is determined by the sequence of the desired peptide.

Result of Action

The primary result of the action of this compound is the formation of peptides with the desired sequence. These peptides can have a wide range of biological activities, depending on their structure and the presence of specific functional groups .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation. Additionally, the presence of other chemicals, such as organic solvents, can also influence the reaction .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Boc-Gln(Trt)-OH interacts with various enzymes and proteins. It is primarily used in the synthesis of peptides, where it acts as a precursor molecule . The Boc and Trt protecting groups prevent unwanted side reactions during the synthesis process, allowing for the precise assembly of peptide chains .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, depending on the specific sequence of the peptide. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. During synthesis, the Boc and Trt protecting groups are removed, allowing the glutamine residue to be incorporated into the growing peptide chain . The specific effects of this compound at the molecular level depend on the nature of the peptide being synthesized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the compound is gradually consumed as it is incorporated into the peptide chain . The stability and degradation of this compound are important considerations in these settings, as they can influence the efficiency of peptide synthesis.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as peptidyl transferases during this process . The compound itself is not metabolized but is incorporated into peptides, which can then participate in various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. As a component of peptide synthesis, it needs to be effectively transported to the site of peptide chain elongation . Specific transporters or binding proteins for this compound have not been identified.

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm, where peptide synthesis occurs . The exact localization can depend on the specific cellular context and the peptides being synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gln(Trt)-OH typically involves the protection of the amino and side-chain amide groups of glutamine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to protect the side-chain amide group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and flow chemistry techniques to ensure high efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is also common, where the protected amino acid is attached to a resin and sequentially coupled with other amino acids to form peptides .

Chemical Reactions Analysis

Types of Reactions: Boc-Gln(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA for Boc removal, HF or TFMSA for Trt removal.

    Coupling: DCC or DIC as coupling reagents, often in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products:

Comparison with Similar Compounds

Uniqueness: Boc-Gln(Trt)-OH is unique due to the presence of both Boc and Trt protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more efficient and controlled synthesis of complex peptides compared to compounds with only one type of protecting group .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568891
Record name N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-69-3
Record name N~2~-(tert-Butoxycarbonyl)-N-(triphenylmethyl)-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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